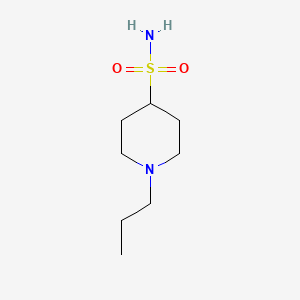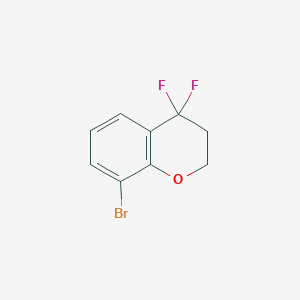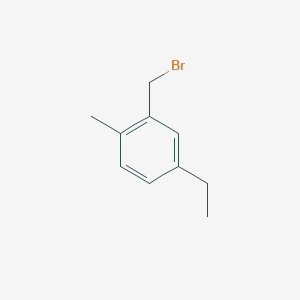
2-(Bromomethyl)-4-ethyl-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-ethyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, an ethyl group at the fourth position, and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-ethyl-1-methylbenzene typically involves the bromination of 4-ethyl-1-methylbenzene (p-ethyl toluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction parameters can be tailored to minimize by-products and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-ethyl-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 2-(Hydroxymethyl)-4-ethyl-1-methylbenzene, 2-(Cyanomethyl)-4-ethyl-1-methylbenzene, and various amine derivatives.
Oxidation: Products include 2-(Formyl)-4-ethyl-1-methylbenzene and 2-(Carboxyl)-4-ethyl-1-methylbenzene.
Reduction: The major product is 4-ethyl-1,2-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-ethyl-1-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but with a nitrile group instead of an ethyl group.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of the benzene ring.
4-Bromo-2-methylbenzoic acid: Similar structure but with a carboxyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-4-ethyl-1-methylbenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H13Br |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-ethyl-1-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)10(6-9)7-11/h4-6H,3,7H2,1-2H3 |
Clave InChI |
UYQJLJNDDRLHRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



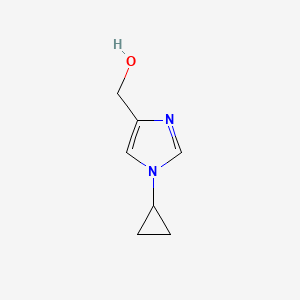
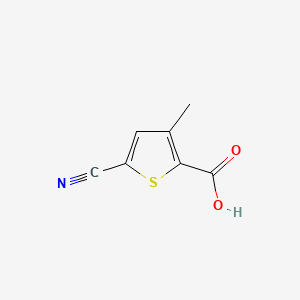
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
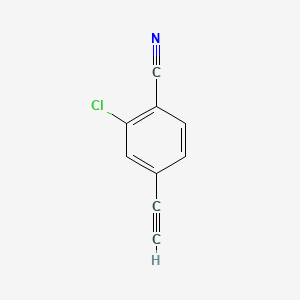
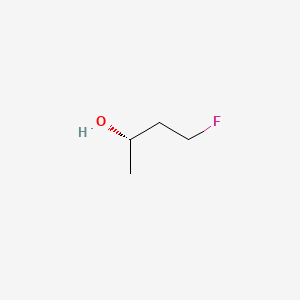

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)
![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)
